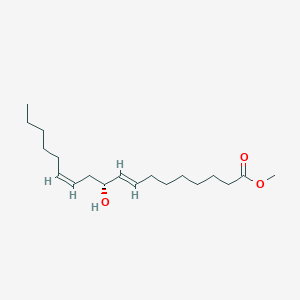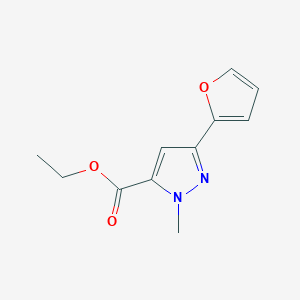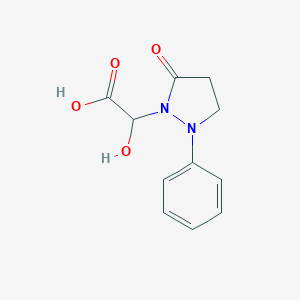
2-Hydroxy-2-(5-oxo-2-phenylpyrazolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OPAA is a pyrazolidinone derivative that was first synthesized in the 1960s. Since then, it has been extensively studied for its potential applications in various fields, including pharmacology, biochemistry, and analytical chemistry. OPAA is a white crystalline powder that is soluble in water and has a molecular weight of 286.3 g/mol.
Mechanism Of Action
The mechanism of action of OPAA is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, OPAA reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical And Physiological Effects
OPAA has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and fever. It has also been shown to have antioxidant and neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using OPAA in lab experiments is its ability to selectively bind to proteins and other biomolecules. This makes it a useful tool for studying protein-ligand interactions and for drug delivery applications.
However, there are also some limitations to using OPAA in lab experiments. One limitation is its limited solubility in organic solvents, which can make it difficult to work with in certain applications. Another limitation is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on OPAA. One direction is to further investigate its potential as a drug delivery system. Another direction is to explore its potential as a chiral selector in chromatography. Additionally, more research is needed to fully understand its mechanism of action and to identify potential therapeutic applications.
In conclusion, OPAA is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there are still many unanswered questions about OPAA, it remains a promising compound for future research.
Synthesis Methods
OPAA can be synthesized by reacting 2-phenyl-5-oxo-1-pyrrolidineacetic acid with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds under reflux in ethanol for several hours and yields OPAA as a white solid.
Scientific Research Applications
OPAA has been widely used in scientific research due to its potential applications in various fields. In pharmacology, OPAA has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential as a drug delivery system due to its ability to bind to proteins and other biomolecules.
In biochemistry, OPAA has been used as a reagent for the determination of amino acids and peptides. It has also been studied for its potential as a chiral selector in chromatography.
In analytical chemistry, OPAA has been used as a derivatizing agent for the determination of various compounds, including amino acids, peptides, and carbohydrates.
properties
CAS RN |
100944-16-9 |
|---|---|
Product Name |
2-Hydroxy-2-(5-oxo-2-phenylpyrazolidin-1-yl)acetic acid |
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-hydroxy-2-(5-oxo-2-phenylpyrazolidin-1-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O4/c14-9-6-7-12(8-4-2-1-3-5-8)13(9)10(15)11(16)17/h1-5,10,15H,6-7H2,(H,16,17) |
InChI Key |
WHNWLBWSDQXKSP-UHFFFAOYSA-N |
SMILES |
C1CN(N(C1=O)C(C(=O)O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1CN(N(C1=O)C(C(=O)O)O)C2=CC=CC=C2 |
synonyms |
1-Pyrazolidineacetic acid, -alpha--hydroxy-5-oxo-2-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)
![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)


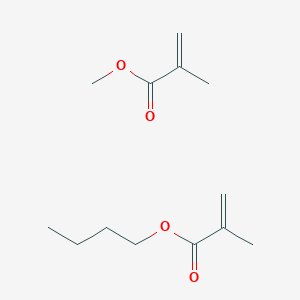

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
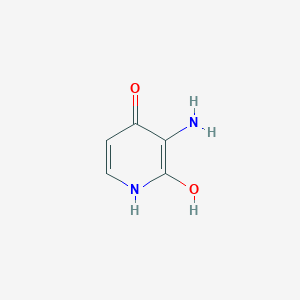

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)
